B7720975 N-carbamimidoylisoquinoline-3-carboxamide hydrochloride CAS No. 1348049-13-7

N-carbamimidoylisoquinoline-3-carboxamide hydrochloride

Cat. No. B7720975
CAS RN: 1348049-13-7
InChI Key: LPZMGJUBGHSLPH-UHFFFAOYNA-N
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Description

N-carbamimidoylisoquinoline-3-carboxamide hydrochloride, also known as AICAR, is a synthetic molecule that has gained attention in the scientific community for its potential applications in various research fields. AICAR is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

Mechanism of Action

N-carbamimidoylisoquinoline-3-carboxamide hydrochloride activates AMPK, a key regulator of cellular energy metabolism. AMPK is activated in response to cellular stress, such as low energy levels, and promotes energy production by increasing glucose uptake and fatty acid oxidation. N-carbamimidoylisoquinoline-3-carboxamide hydrochloride mimics the effects of cellular stress by increasing the levels of AMP, the natural activator of AMPK, leading to increased energy production and improved metabolic function.
Biochemical and physiological effects:
N-carbamimidoylisoquinoline-3-carboxamide hydrochloride has been shown to have a number of biochemical and physiological effects. In skeletal muscle cells, N-carbamimidoylisoquinoline-3-carboxamide hydrochloride increases glucose uptake and insulin sensitivity by activating AMPK. In adipose tissue, N-carbamimidoylisoquinoline-3-carboxamide hydrochloride increases fatty acid oxidation and decreases lipogenesis, leading to decreased fat accumulation. In the liver, N-carbamimidoylisoquinoline-3-carboxamide hydrochloride decreases glucose production and increases fatty acid oxidation, leading to improved metabolic function. Additionally, N-carbamimidoylisoquinoline-3-carboxamide hydrochloride has been shown to have anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-carbamimidoylisoquinoline-3-carboxamide hydrochloride has several advantages for lab experiments. It is a potent activator of AMPK and has been extensively studied for its effects on glucose uptake, insulin sensitivity, and fatty acid oxidation. However, N-carbamimidoylisoquinoline-3-carboxamide hydrochloride has some limitations. It is a synthetic molecule and may not accurately reflect the effects of natural cellular stress. Additionally, N-carbamimidoylisoquinoline-3-carboxamide hydrochloride has been shown to have off-target effects, such as the activation of mTOR signaling, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-carbamimidoylisoquinoline-3-carboxamide hydrochloride. One area of interest is the development of more specific AMPK activators that do not have off-target effects. Additionally, the effects of N-carbamimidoylisoquinoline-3-carboxamide hydrochloride on other metabolic pathways, such as the regulation of mitochondrial function, are not well understood and require further investigation. Another area of interest is the potential use of N-carbamimidoylisoquinoline-3-carboxamide hydrochloride as a treatment for muscle wasting diseases, such as muscular dystrophy. Finally, the effects of N-carbamimidoylisoquinoline-3-carboxamide hydrochloride on lifespan and aging require further investigation.

Synthesis Methods

N-carbamimidoylisoquinoline-3-carboxamide hydrochloride can be synthesized using a variety of methods, including the reaction of isonicotinamide with cyanamide, followed by the reaction of the resulting intermediate with 5-aminoimidazole-4-carboxamide ribonucleotide (N-carbamimidoylisoquinoline-3-carboxamide hydrochloride) in the presence of a reducing agent. Another method involves the reaction of isonicotinamide with cyanamide, followed by the reaction of the resulting intermediate with 5-aminoimidazole-4-carboxamide ribonucleotide (N-carbamimidoylisoquinoline-3-carboxamide hydrochloride) in the presence of a reducing agent. Both methods yield high purity N-carbamimidoylisoquinoline-3-carboxamide hydrochloride.

Scientific Research Applications

N-carbamimidoylisoquinoline-3-carboxamide hydrochloride has been extensively studied for its potential applications in various research fields. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential treatment for type 2 diabetes. N-carbamimidoylisoquinoline-3-carboxamide hydrochloride has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-carbamimidoylisoquinoline-3-carboxamide hydrochloride has been shown to enhance endurance and improve exercise performance in animal models, making it a potential treatment for muscle wasting diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-carbamimidoylisoquinoline-3-carboxamide hydrochloride involves the reaction of isoquinoline-3-carboxylic acid with cyanamide followed by reaction with ammonium chloride and hydrochloric acid.", "Starting Materials": [ "Isoquinoline-3-carboxylic acid", "Cyanamide", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Isoquinoline-3-carboxylic acid is reacted with cyanamide in the presence of a catalyst to form N-cyanamidoisoquinoline-3-carboxamide.", "N-cyanamidoisoquinoline-3-carboxamide is then reacted with ammonium chloride and hydrochloric acid to form N-carbamimidoylisoquinoline-3-carboxamide hydrochloride.", "The product is then purified through recrystallization." ] }

CAS RN

1348049-13-7

Product Name

N-carbamimidoylisoquinoline-3-carboxamide hydrochloride

InChI Key

LPZMGJUBGHSLPH-UHFFFAOYNA-N

Origin of Product

United States

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